4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide
Description
Properties
IUPAC Name |
4-oxo-3-pentylphthalazine-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-3-6-9-18-14(20)11-8-5-4-7-10(11)12(17-18)13(19)16-15/h4-5,7-8H,2-3,6,9,15H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNFFBAVXMUENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167292 | |
| Record name | 3,4-Dihydro-4-oxo-3-pentyl-1-phthalazinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556006-94-1 | |
| Record name | 3,4-Dihydro-4-oxo-3-pentyl-1-phthalazinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556006-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-4-oxo-3-pentyl-1-phthalazinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with hydrazine hydrate, followed by the introduction of a pentyl group. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Commonly used solvents include ethanol or methanol
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phthalazine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide exhibits several potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for the development of new antibiotics.
- Anticancer Activity : Investigations into its cytotoxic effects on various cancer cell lines have shown promise, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses is being explored, which could lead to therapeutic applications in treating inflammatory diseases.
These biological activities make this compound a subject of interest for further pharmacological development.
Synthetic Routes
Several synthetic methodologies have been explored to produce this compound:
- Condensation Reactions : The synthesis often involves condensation reactions between hydrazine derivatives and phthalic anhydride or its derivatives.
- Cyclization Techniques : Cyclization methods are utilized to form the phthalazine structure, followed by functionalization to introduce the pentyl and carbohydrazide groups.
These synthetic routes highlight the compound's versatility and potential for modification to enhance its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at Position 3
The substituent at position 3 significantly influences physicochemical properties and reactivity. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity:
Pentyl and 3-methylbutyl substituents increase logP values, enhancing membrane permeability compared to phenyl or methyl groups . - Solubility:
Methyl and CF₃-substituted derivatives show higher aqueous solubility due to polar interactions, whereas pentyl and phenyl analogues are more soluble in organic solvents . - Thermal Stability:
Lactam ring stability is highest in CF₃-substituted derivatives due to resonance stabilization, while branched alkyl groups reduce melting points .
Industrial Relevance
- Branched alkyl derivatives (e.g., 3-methylbutyl) are preferred in non-polar solvent-based syntheses for their improved solubility .
- CF₃-substituted compounds are utilized in high-value agrochemicals due to their enhanced reactivity .
Biological Activity
4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carbohydrazide (commonly referred to as 4-OPDH) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of 4-OPDH, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C14H18N4O2
- Molecular Weight : 274.32 g/mol
- CAS Number : 556006-94-1
The compound features a phthalazine core structure, which is significant in medicinal chemistry for its diverse biological activities. The incorporation of a pentyl group and a carbohydrazide moiety enhances its reactivity and potential efficacy in various biological systems .
Pharmacological Potential
Research indicates that 4-OPDH exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that 4-OPDH may possess cytotoxic properties against various cancer cell lines. For instance, derivatives of similar structures have shown significant inhibition of growth in human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) with GI50 values ranging from 0.74 to 10.0 μg/mL .
While the exact mechanism of action for 4-OPDH remains under investigation, its structural similarities to other bioactive compounds suggest potential interactions with key cellular targets involved in cancer proliferation and apoptosis pathways. For example, docking studies with related compounds have indicated possible binding interactions with proteins involved in cell cycle regulation and apoptosis induction .
Comparative Analysis with Related Compounds
To better understand the biological activity of 4-OPDH, it is useful to compare it with structurally similar compounds. The following table summarizes some notable analogs:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 763114-26-7 | 0.73 | Incorporates a fluorine atom, enhancing lipophilicity. |
| Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | 63001-30-9 | 0.71 | Different heterocyclic structure with potential different biological activities. |
| (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | 101328-85-2 | 0.68 | Contains an amino group that may enhance solubility and bioactivity. |
This comparative analysis highlights the unique structural features of 4-OPDH that may contribute to its specific biological activities .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from phthalazine structures:
- Cytotoxicity Studies : A study focusing on derivatives of phthalazine reported significant cytotoxic effects against several cancer cell lines, indicating a promising avenue for further exploration of 4-OPDH's anticancer potential .
- Mechanistic Insights : Research involving docking studies has provided insights into how similar compounds interact with target proteins, suggesting that modifications to the phthalazine core could enhance efficacy against specific cancer types .
- Pharmacological Development : Ongoing research is aimed at synthesizing new derivatives based on the structure of 4-OPDH to improve its pharmacological profile and reduce potential side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
